Triostin C - 10382-35-1

Triostin C

Catalog Number: EVT-1546371
CAS Number: 10382-35-1
Molecular Formula: C54H70N12O12S2
Molecular Weight: 1143.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Triostin C is primarily sourced from Streptomyces species, which are known for their ability to produce a variety of bioactive compounds. This antibiotic is classified under the category of polypeptides and specifically as a quinoxaline antibiotic due to its structural features that include a quinoxaline moiety. Its classification is significant in understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Triostin C can be approached through various methods, including solid-phase synthesis and solution-phase synthesis. A notable method involves the use of solid-phase techniques, which allow for the efficient assembly of the compound's complex structure. The process typically begins with the formation of a peptide backbone followed by the incorporation of quinoxaline derivatives.

Key steps in the synthesis include:

  • Formation of Peptide Bonds: Utilizing coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of peptide bonds between amino acids.
  • Deprotection Steps: Removal of protecting groups (e.g., Boc groups) under acidic conditions to yield free amino groups for further coupling.
  • Final Assembly: The last steps often involve cyclization reactions to form the final cyclic structure characteristic of Triostin C.

These methods are optimized for yield and purity, with reported yields varying based on specific reaction conditions and starting materials .

Molecular Structure Analysis

Structure and Data

The molecular structure of Triostin C consists of a bicyclic framework containing multiple amino acids linked by peptide bonds along with a quinoxaline ring. The compound typically contains two moles each of d-serine and l-alanine, alongside two moles of quinoxaline-2-carboxylic acid .

Key Structural Features:

  • Quinoxaline Ring: Central to its biological activity.
  • Peptide Backbone: Composed primarily of d-serine and l-alanine residues.
  • Cyclic Structure: Contributes to stability and interaction with biological targets.

The structural elucidation has been supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its complex architecture .

Chemical Reactions Analysis

Reactions and Technical Details

Triostin C participates in several chemical reactions that are crucial for its biological activity. Notably, it exhibits strong binding affinity to DNA through intercalation mechanisms. This interaction is facilitated by the quinoxaline component, which allows for non-covalent interactions with nucleic acids.

Key reactions include:

  • Acid Hydrolysis: Used to determine the constituent amino acids in Triostin C, confirming the presence of quinoxaline derivatives .
  • DNA Binding Studies: Investigating how Triostin C interacts with double-stranded DNA reveals insights into its potential as an anti-cancer agent .

These reactions highlight both the stability of Triostin C under various conditions and its reactivity towards biological macromolecules.

Mechanism of Action

Process and Data

The mechanism by which Triostin C exerts its biological effects primarily involves its ability to bind DNA. This binding disrupts normal cellular processes such as replication and transcription, leading to cytotoxic effects in rapidly dividing cells.

The process can be summarized as follows:

  1. Intercalation into DNA: The quinoxaline moiety fits between base pairs in DNA.
  2. Inhibition of Enzymatic Activity: By stabilizing DNA structures, it prevents access by polymerases and other enzymes essential for DNA replication.
  3. Induction of Apoptosis: The disruption in cellular processes triggers programmed cell death pathways in cancer cells.

Quantitative analyses using techniques like fluorescence spectroscopy have demonstrated strong binding affinities between Triostin C and DNA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Triostin C exhibits several notable physical and chemical properties that influence its functionality:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments.

These properties are crucial for determining appropriate formulations for therapeutic use .

Applications

Scientific Uses

Triostin C has garnered interest for its potential applications in medicinal chemistry, particularly in cancer therapy due to its ability to inhibit DNA replication in malignant cells. Research continues into:

  • Antitumor Agents: Exploring its efficacy against various cancer cell lines.
  • Molecular Probes: Utilizing its DNA-binding properties for imaging or targeting specific genetic sequences.
  • Antibiotic Development: Investigating modifications to enhance antibacterial activity against resistant strains.
Introduction to Triostin C

Historical Discovery and Classification Within the Quinomycin Antibiotic Family

Triostin C is a naturally occurring antibiotic first isolated from Streptomyces triostinicus S-2-210 and other actinomycete strains, including Streptomyces lasaliensis and Streptomyces aureus s-2-210-L [1] [6]. It belongs to the quinomycin family of chromodepsipeptide antibiotics, characterized by a cyclic peptide scaffold linked to bicyclic chromophores. This family includes echinomycin (also called quinomycin A), triostin A, and thiocoraline, all sharing a conserved biosynthetic origin via non-ribosomal peptide synthetases (NRPS) [3]. Quinomycins exhibit broad bioactivities, including antitumor, antibacterial (particularly against Gram-positive bacteria and mycobacteria), and antiviral effects [6] [8]. Triostin C specifically demonstrated potent inhibitory activity against murine adenocarcinoma, osteosarcoma, lymphoid sarcoma, and leukemia models in early pharmacological evaluations [6].

Table 1: Key Natural Quinomycin Antibiotics

CompoundProducer StrainsChromophore TypeBiological Activities
Triostin CS. triostinicus, S. lasaliensis, S. aureusQuinoxaline-2-carboxylic acidAntitumor, antibacterial
Echinomycin (Quinomycin A)S. echinatus, S. griseovariabilis subsp. bandungensisQuinoxaline-2-carboxylic acidDNA bis-intercalation, HIF-1 inhibition
Triostin AS. triostinicusQuinoxaline-2-carboxylic acidDNA bis-intercalation
ThiocoralineMicromonospora marina3-Hydroxy-quinaldic acidAntitumor, antibacterial

Structural and Functional Distinctions from Triostin A and Echinomycin

Triostin C shares a cyclic depsipeptide backbone with triostin A and echinomycin but features distinct structural modifications that alter its DNA-binding behavior and stability. Like all quinomycins, its core consists of eight amino acids forming a head-to-tail cyclized structure, with two quinoxaline-2-carboxylic acid (QXCA) chromophores attached via amide linkages [3] [8]. The critical distinctions are:

  • Disulfide Bridge vs. Thioacetal: Triostin C contains a disulfide bridge (–S–S–) linking its two peptide chains, whereas echinomycin incorporates a thioacetal bridge (–CH(SCH₃)–S–) [3] [6]. This difference reduces conformational flexibility in echinomycin and enhances its DNA-binding affinity [6].
  • Amino Acid Substitutions: Triostin C features N-methyl-L-valine residues at positions 7 and 8, identical to triostin A. However, it differs in methylation patterns compared to echinomycin’s alanine residues [6] [8].
  • Molecular Formula and Weight: Triostin C has the empirical formula C₅₄H₇₀N₁₂O₁₂S₂ and a molecular weight of 1143.33 g/mol, distinguishing it from triostin A (C₅₀H₆₂N₁₂O₁₂S₂) and echinomycin [6].
  • Crystallographic Asymmetry: X-ray analyses reveal that Triostin C violates molecular twofold symmetry due to rotations of ester planes and intramolecular hydrogen bonding, unlike the more symmetric echinomycin [6].

Table 2: Structural Comparison of Key Quinomycins

FeatureTriostin CTriostin AEchinomycin
Cross-BridgeDisulfide (–S–S–)Disulfide (–S–S–)Thioacetal (–CH(SCH₃)–S–)
Molecular FormulaC₅₄H₇₀N₁₂O₁₂S₂C₅₀H₆₂N₁₂O₁₂S₂C₅₃H₆₆N₁₀O₁₂S₂
Key Amino AcidsN-methyl-L-valine (x2)N-methyl-L-valine (x2)L-Alanine (x2)
SymmetryAsymmetric ester planesPseudosymmetricHigh twofold symmetry

Biological Significance as a Bis-Intercalating Agent

Triostin C functions as a bis-intercalator, inserting its two quinoxaline chromophores between adjacent DNA base pairs, leading to significant helical distortion and biological disruption. Key mechanistic aspects include:

  • Sequence Specificity: Like echinomycin and triostin A, Triostin C preferentially binds to CpG dinucleotide sequences through hydrogen bonding between its alanine NH groups and guanine N3/O6 atoms in the DNA minor groove [5] [6].
  • Helical Perturbations: Upon bis-intercalation, Triostin C unwinds the DNA helix by ~36° and induces Hoogsteen base pairing at central AT sites, forcing adenine into the syn conformation (unlike standard Watson-Crick pairing) [5] [7]. This disrupts replication and transcription.
  • Neighbor Exclusion Principle: The rigid depsipeptide scaffold positions the chromophores 10.5 Å apart, enabling simultaneous intercalation at two sites while excluding binding at adjacent ("neighbor") base pairs. This is a hallmark of quinomycin antibiotics [7] [8].
  • Energetics of Binding: Bis-intercalation is entropically favored due to preorganization of the chromophores. The disulfide bridge in Triostin C slightly reduces DNA affinity compared to echinomycin’s thioacetal but maintains potent inhibition of cancer cell proliferation [5] [6] [10].

Table 3: DNA-Binding Characteristics of Bis-Intercalators

ParameterTriostin CEchinomycinSynthetic Ditercalinium
Intercalation SitesCpG stepsCpG stepsCpG steps (skipping GpC)
Helical Unwinding~36°~36°~36° + 15° kink
Groove LocalizationMinor grooveMinor grooveMajor groove
Base Pair DistortionHoogsteen pairing (AT)Hoogsteen pairing (AT)Standard pairing

Properties

CAS Number

10382-35-1

Product Name

Triostin C

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C54H70N12O12S2

Molecular Weight

1143.3 g/mol

InChI

InChI=1S/C54H70N12O12S2/c1-27(2)29(5)43-53(75)77-23-39(61-45(67)37-21-55-33-17-13-15-19-35(33)59-37)47(69)57-32(8)50(72)64(10)42-26-80-79-25-41(51(73)65(43)11)63(9)49(71)31(7)58-48(70)40(24-78-54(76)44(30(6)28(3)4)66(12)52(42)74)62-46(68)38-22-56-34-18-14-16-20-36(34)60-38/h13-22,27-32,39-44H,23-26H2,1-12H3,(H,57,69)(H,58,70)(H,61,67)(H,62,68)

InChI Key

AAKHBCYMJPWUTO-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Synonyms

triostin C

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

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